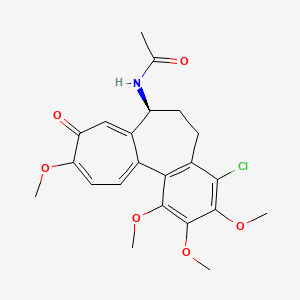

4-Chlorocolchicine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-[(7S)-4-chloro-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClNO6/c1-11(25)24-15-8-6-13-18(12-7-9-17(27-2)16(26)10-14(12)15)20(28-3)22(30-5)21(29-4)19(13)23/h7,9-10,15H,6,8H2,1-5H3,(H,24,25)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALELANHAGUYPLN-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=C(C3=CC=C(C(=O)C=C13)OC)C(=C(C(=C2Cl)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CCC2=C(C3=CC=C(C(=O)C=C13)OC)C(=C(C(=C2Cl)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chlorocolchicine and Its Derivatives

Regioselective Halogenation Strategies

Regioselective halogenation is a key approach for synthesizing 4-halocolchicine derivatives, including 4-chlorocolchicine. This process involves selectively introducing a halogen atom, in this case chlorine, at a specific position on the colchicine (B1669291) molecule while minimizing substitution at other sites.

Synthesis from Colchicine via N-Chlorosuccinimide (NCS)

The synthesis of this compound can be achieved through the regioselective chlorination of colchicine using N-Chlorosuccinimide (NCS). NCS is a common chlorinating agent used in organic synthesis. wikipedia.orgfishersci.ptguidechem.com This method involves treating colchicine with NCS under specific reaction conditions to facilitate the introduction of a chlorine atom primarily at the C-4 position of the colchicine A ring. mdpi.comnih.govresearchgate.net

Optimization of Reaction Conditions: Solvent Effects and Temperature

The efficiency and regioselectivity of the chlorination reaction using NCS are significantly influenced by reaction conditions, including the choice of solvent and temperature. Studies have shown that the solvent plays a crucial role in directing the regioselectivity of halogenation reactions. For the synthesis of this compound, using acetonitrile (B52724) as the solvent at room temperature has been reported to yield favorable results. mdpi.com This contrasts with the synthesis of other 4-halo derivatives, such as 4-iodocolchicine, which may require different solvents and elevated temperatures, such as acetic acid at 70 °C when using N-Iodosuccinimide (NIS). mdpi.com Optimization of these parameters is essential to maximize the yield of the desired this compound isomer and minimize the formation of unwanted byproducts or isomers. sigmaaldrich.comnsf.govnsf.govwhiterose.ac.uk

Synthesis of Double-Modified this compound Derivatives

Double modifications of the colchicine structure, particularly at the C-4 and C-10 positions, have been explored to create derivatives with altered biological activities. These syntheses often utilize this compound as a key intermediate.

Modifications at the C-4 and C-10 Positions

The synthesis of double-modified this compound derivatives typically involves initial halogenation at the C-4 position, followed by modification at the C-10 position. For example, this compound can be treated with sodium methanethiolate (B1210775) to introduce a thiomethyl group at the C-10 position, yielding 4-chlorothiocolchicine. mdpi.com This two-step process allows for the creation of compounds with structural changes in two distinct regions of the colchicine scaffold. The yields for these reactions have been reported, demonstrating the effectiveness of this synthetic route. mdpi.com

Here is a table summarizing the synthesis of 4-chlorothiocolchicine:

| Starting Material | Reagents/Conditions | Product | Yield |

| Colchicine | NCS, acetonitrile, RT | This compound | 75-95% |

| This compound | MeOH/H₂O, CH₃SNa, RT | 4-Chlorothiocolchicine | 71-75% |

Synthesis of Triple-Modified this compound Derivatives

Further structural diversification of this compound can be achieved through triple modifications, often involving the introduction of amide moieties at the C-7 position in addition to modifications at C-4 and C-10.

Analogues with Amide Moieties at C-7

The synthesis of triple-modified this compound derivatives bearing amide moieties at C-7 often starts from a double-modified precursor, such as a 4-chloro-10-thiocolchicine derivative. These syntheses can involve multiple steps. One approach involves the hydrolysis of the C-7 acetamide (B32628) group of a 4-chlorothiocolchicine derivative to yield a 7-deacetyl analog. This deacetylated intermediate can then be reacted with various acyl or carbamoyl (B1232498) chlorides in the presence of a base and a catalyst to introduce different amide functionalities at the C-7 position. researchgate.net This strategy allows for the creation of a series of triple-modified analogs with diverse amide substituents at C-7. researchgate.netnih.gov

Research findings indicate that these triple-modified 4-chlorothiocolchicine analogues with amide moieties at C-7 have been synthesized and evaluated for their biological activities. researchgate.netresearchgate.net

Analogues with Urea (B33335) Moieties at C-7

The incorporation of urea moieties at the C-7 amino function of colchicine derivatives, including those with modifications at the C-4 position like this compound, represents a strategy to generate novel analogues. While general methods for synthesizing urea derivatives from amines often involve reagents such as phosgene (B1210022) or its equivalents like triphosgene (B27547) or N,N′-carbonyldiimidazole (CDI), specific procedures for creating this compound analogues with urea groups at C-7 have been explored nih.gov. One study mentions the synthesis of a urea derivative among a series of triple-modified 4-chlorothiocolchicine analogues researchgate.net. These synthetic routes typically involve the reaction of a suitably functionalized this compound intermediate with an isocyanate or through the reaction of the C-7 amino group with a carbamoyl chloride or by coupling with an amine in the presence of a coupling agent and a carbonyl source nih.gov.

Incorporation of α-hydroxyalkanoyl Groups at the C-7 Amino Function

Another avenue in the synthesis of this compound derivatives involves the introduction of α-hydroxyalkanoyl groups at the C-7 amino function. This modification has been investigated with the aim of developing new anticancer agents. Specific derivatives bearing an α-hydroxyalkanoyl group on the C-7 amino function have been synthesized and evaluated rsc.org. These compounds were reported to exhibit potent activities rsc.org. The synthesis of such derivatives would typically involve the acylation of the C-7 amino group of a this compound intermediate with a reactive derivative of an α-hydroxyalkanoic acid, such as an acid chloride or activated ester, often in the presence of a coupling agent and a base.

Prodrug Design and Synthesis Strategies

To address potential limitations of this compound, such as toxicity or targeted delivery, prodrug strategies have been developed. These approaches aim to create inactive precursors that are converted into the active drug at a specific site, such as within tumor cells.

Cathepsin B-Activated Prodrugs

A prominent strategy for targeted delivery involves designing prodrugs that are activated by enzymes overexpressed in specific tissues, such as cathepsin B in tumors nih.govresearchgate.netsemanticscholar.orgmdpi.com. Prodrugs of 4-halocolchicines, including this compound, have been synthesized with a dipeptide side chain cleavable by cathepsin B nih.govresearchgate.netacs.org. This design typically incorporates a self-immolative spacer, such as p-aminobenzyloxycarbonyl (PABC), between the dipeptide linker (e.g., Phe-Lys or Phe-Arg-Arg-Gly) and the this compound moiety nih.govsemanticscholar.org. Upon enzymatic cleavage by cathepsin B within the tumor microenvironment, the active this compound is released, leading to selective toxicity towards tumor cells nih.govresearchgate.net.

Self-assembling Nanoparticle-Forming Prodrugs

Another advanced prodrug strategy involves the design of this compound derivatives capable of self-assembling into nanoparticles. One such prodrug design includes a this compound derivative conjugated to a dipeptide side chain cleavable by cathepsin B, a spacer containing a disulfide bond, and a hydrophobic moiety like Vitamin E researchgate.netglobalauthorid.comchiba-u.jp. This amphiphilic structure allows the prodrug molecules to self-assemble in aqueous solutions, forming nanoparticles with a mean particle diameter of approximately 205 nm researchgate.net. These self-assembling nanoparticles can serve as a delivery system for the targeted release of this compound, potentially improving its pharmacokinetic profile and reducing systemic toxicity.

Analytical Characterization Techniques in Synthetic Studies

The structural confirmation and purity assessment of synthesized this compound and its derivatives are crucial steps in synthetic studies. A combination of spectroscopic methods is routinely employed for this purpose.

Spectroscopic Methods (e.g., ESI-MS, FT-IR, ¹H-NMR, ¹³C-NMR)

Electrospray ionization mass spectrometry (ESI-MS), Fourier transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (¹H-NMR), and carbon-13 nuclear magnetic resonance (¹³C-NMR) are standard techniques used for the analytical characterization of this compound derivatives wikipedia.orgfishersci.nochem960.comuantwerpen.bemdpi.comrsc.orgresearchgate.net.

ESI-MS: ESI-MS provides information about the molecular weight and isotopic pattern of the synthesized compounds, helping to confirm the successful formation of the desired product. Typical ESI-MS procedures involve preparing samples in suitable solvents like acetonitrile and infusing them into the ESI source mdpi.com. Mass spectra are often acquired in positive ion detection mode mdpi.com.

FT-IR: FT-IR spectroscopy is used to identify the functional groups present in the molecules by analyzing their characteristic vibrational frequencies. Samples are commonly analyzed in KBr pellets mdpi.com.

¹H-NMR: ¹H-NMR spectroscopy provides detailed information about the hydrogen atoms in the molecule, including their chemical environment, multiplicity, and coupling constants. This allows for the confirmation of the molecular structure and the assignment of specific protons. ¹H-NMR spectra of colchicine derivatives are typically recorded in deuterated solvents like CDCl₃ mdpi.com.

¹³C-NMR: ¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon signals are particularly useful in confirming the structure and identifying different carbon environments. For example, changes in the ¹³C-NMR signals for the C-4 and C-20 carbons have been observed upon halogenation at C-4 or introduction of a thiomethyl group at C-10 in colchicine derivatives uantwerpen.bemdpi.com. ¹³C-NMR spectra are also commonly recorded in deuterated solvents like CDCl₃ mdpi.com.

These spectroscopic techniques, often used in combination with elemental analysis, provide comprehensive data to confirm the identity and purity of synthesized this compound derivatives and prodrugs uantwerpen.bemdpi.com.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the percentage composition of elements in a chemical compound. For complex organic molecules like colchicine derivatives, elemental analysis plays a crucial role in confirming the molecular formula and purity of the synthesized compounds.

Challenges in the Chemical Synthesis of Colchicine Analogues

The chemical synthesis of colchicine analogues, including chlorinated derivatives like this compound, presents several significant challenges. The inherent complexity of the colchicine molecular structure is a primary hurdle. Colchicine possesses a unique tricyclic 6-7-7 ring system, consisting of a substituted benzene (B151609) ring (A), a seven-membered ring (B), and a tropolone (B20159) ring (C), along with a chiral axis researchgate.netrsc.orgnih.gov.

One major challenge lies in the construction and modification of the seven-membered rings (B and C). researchgate.net Achieving regioselectivity during functionalization reactions, particularly on the A ring at positions like C4, can be difficult, often requiring the use of mild electrophilic reagents. qu.edu.qa

Furthermore, a significant driving force behind the synthesis of colchicine analogues is the need to develop compounds with improved therapeutic profiles compared to colchicine, which is known for its narrow therapeutic index and toxicity. mdpi.comtandfonline.comresearchgate.netnih.gov Designing analogues that retain desired biological activity (such as tubulin binding) while reducing toxicity to normal cells is a considerable challenge. This involves careful structural modifications and extensive biological evaluation.

Achieving high enantioselectivity in the synthesis is another difficulty, as the stereochemistry at certain positions, particularly the C7 chiral center and the chiral axis, is crucial for biological activity. rsc.orgsioc-journal.cn Racemization at the C-7 proton can be a challenge during synthesis rsc.org.

The synthesis of colchicine analogues often requires multi-step routes, and optimizing reaction conditions to achieve good yields and high purity for each intermediate and the final product can be demanding. The development of efficient and scalable synthetic routes remains an active area of research. researchgate.netnih.gov

Despite these challenges, ongoing research continues to explore novel synthetic strategies and structural modifications to generate colchicine analogues with potentially improved properties.

Molecular Mechanisms of Action of 4 Chlorocolchicine

Microtubule Dynamics Modulation

Microtubules are dynamic polymers formed by the reversible polymerization of α,β-tubulin heterodimers. The ability of microtubules to undergo dynamic instability, characterized by phases of growth (polymerization) and shrinkage (depolymerization), is essential for their cellular functions. 4-Chlorocolchicine interferes with this dynamic process.

Inhibition of Tubulin Polymerization

This compound inhibits the polymerization of tubulin into microtubules. This inhibition disrupts the equilibrium between soluble tubulin dimers and polymerized microtubules, leading to a net decrease in microtubule mass. Studies have shown that colchicine (B1669291) and its derivatives, including halogenated forms, are potent inhibitors of tubulin polymerization. researchgate.net The mechanism involves binding to free tubulin dimers, preventing their incorporation into growing microtubule ends. biorxiv.org

Interaction with the Colchicine Binding Site on β-Tubulin

This compound exerts its effects by binding to a specific site on the β-tubulin subunit of the α,β-tubulin heterodimer, known as the colchicine binding site (CBS). nih.govnih.gov This binding site is located at the interface between the α and β tubulin monomers, with the principal interaction zone residing on the β subunit within its intermediate domain. nih.gov

Binding Affinities and Energetics

The binding affinity of this compound to tubulin is a critical determinant of its potency. Research involving colchicine derivatives, including those with modifications at the C-4 position like this compound, has investigated their binding energies to β-tubulin isotypes. Molecular docking studies have calculated binding free energy estimates for these compounds. nih.govresearchgate.net For instance, some triple-modified 4-chlorothiocolchicine derivatives have shown strong β-tubulin binding energies, with values lower than -8.70 kcal/mol, compared to -8.09 kcal/mol calculated for colchicine. researchgate.net Kinetic experiments have indicated that chlorocolchicine binds to certain tubulin isotypes, such as avian βVI tubulin, slowly and with low affinity compared to bovine brain tubulin. acs.orgnih.gov

Molecular Docking Studies with β-Tubulin Isotypes

Molecular docking studies are employed to predict the binding modes and interactions of this compound and its derivatives with different β-tubulin isotypes. These computational methods provide insights into how the compound fits into the colchicine binding site and the specific residues involved in the interaction. nih.govresearchgate.netsemanticscholar.orgrsc.org Studies have investigated the binding affinities of colchicine derivatives with respect to various human β-tubulin isotypes using docking software. nih.gov These simulations predict the binding poses and energies, helping to understand the differential activity of various derivatives. nih.gov Research on 4-chlorine thiocolchicine (B1684108) derivatives has highlighted a unique mode of interaction with tubulin, involving the α-T5 loop, which is a key element in the colchicine binding site.

Identification of Key Residues in Tubulin-4-Chlorocolchicine Interactions

Through molecular docking and simulation studies, specific amino acid residues within the tubulin structure that are crucial for the interaction with this compound and its derivatives have been identified. nih.govnih.govsemanticscholar.org The colchicine-binding pocket involves distinct regions of interaction within the β-tubulin intermediate domain, including residues approximately within the ranges of 235–260, 310–320, and 350–360. nih.gov Studies on colchicine derivatives have aimed to understand how modifications affect interactions with these residues and influence binding affinity and activity. nih.gov For example, the interaction of the tricyclic scaffold of 4-halocolchicines has been shown to contribute to their activity, while altered binding modes can lead to reduced activity. nih.gov

Cellular Perturbations Induced by Microtubule Disruption

The disruption of microtubule dynamics by this compound leads to significant perturbations in cellular functions. The primary consequence is the arrest of the cell cycle, particularly in the G2/M phase, as the formation of a functional mitotic spindle, composed of microtubules, is essential for chromosome segregation during mitosis. nih.govcore.ac.uk Inhibition of tubulin polymerization prevents the assembly of the spindle, triggering mitotic checkpoints and ultimately leading to cell death, often through apoptosis. core.ac.ukmdpi.com

Beyond cell division, microtubule disruption can affect other cellular processes that rely on an intact microtubule network. These include intracellular transport of organelles and vesicles, maintenance of cell shape, and cell motility. nih.govnih.gov Studies have shown that microtubule disruption can induce cellular contraction in certain cell types, such as human trabecular meshwork cells. nih.gov The observed cellular effects of this compound are a direct result of its ability to interfere with the dynamic behavior of microtubules.

Impact on Cytoskeleton Organization (Immunofluorescence Imaging)

Immunofluorescence imaging is a powerful technique used to visualize the cellular cytoskeleton by employing antibodies specific to cytoskeletal proteins, such as tubulin and actin, conjugated to fluorescent dyes. nih.govnih.gov This method allows for the direct observation of the spatial arrangement and organization of these filamentous structures within the cell. Changes in microtubule and actin networks induced by chemical compounds can be clearly observed using this technique. researchgate.net

While specific detailed immunofluorescence imaging data solely for this compound's impact on cytoskeleton organization is not extensively detailed in the provided search results, the known mechanism of colchicine and its derivatives, including 4-halogenated forms, involves disrupting microtubule structures. Given that this compound binds to the colchicine site on tubulin and inhibits tubulin polymerization, it is expected to cause depolymerization or disorganization of the microtubule network, which would be observable through immunofluorescence microscopy targeting tubulin. colab.wsrcsb.org This disruption of microtubules can, in turn, indirectly affect the organization of the actin cytoskeleton due to the intricate interplay between these two systems. nih.govfrontiersin.orgnih.gov

Effects on Spindle Assembly and Mitotic Checkpoint Signaling

The formation of a functional mitotic spindle is crucial for accurate chromosome segregation during cell division. The mitotic spindle is primarily composed of microtubules. elifesciences.org Agents that interfere with microtubule dynamics, such as this compound, can therefore profoundly impact spindle assembly.

By inhibiting tubulin polymerization, this compound disrupts the formation and stability of spindle microtubules. This disruption leads to aberrant spindle structures, including disorganized or monopolar spindles, and prevents the proper attachment of chromosomes to spindle fibers via kinetochores. elifesciences.orgelifesciences.org

The spindle assembly checkpoint (SAC) is a critical surveillance mechanism that monitors the attachment of kinetochores to spindle microtubules and prevents anaphase onset until all chromosomes are properly aligned and attached. elifesciences.orgelifesciences.orgebi.ac.uk When spindle assembly is compromised or kinetochore-microtubule attachments are incorrect, the SAC is activated. elifesciences.orgplos.org This activation leads to a mitotic arrest, delaying the transition from metaphase to anaphase by inhibiting the anaphase-promoting complex/cyclosome (APC/C). elifesciences.orgebi.ac.ukplos.org

Given its mechanism of inhibiting tubulin polymerization and disrupting spindle assembly, this compound is expected to activate the SAC. This activation would result in a mitotic arrest, typically at the metaphase stage, as the cell attempts to correct the spindle defects. Research on colchicine and its derivatives supports this, showing that interference with microtubule dynamics triggers the SAC and induces mitotic arrest. plos.org Studies on this compound derivatives have also indicated that their growth inhibitory effects are related to the induction of G2/M cell cycle arrest, which is consistent with SAC activation due to spindle disruption. researchgate.net

The SAC signaling pathway involves several key proteins, including Mad and Bub proteins, and Mps1, which localize to unattached kinetochores and contribute to the formation of the mitotic checkpoint complex (MCC). plos.orgbiorxiv.org The MCC then inhibits the APC/C, preventing the degradation of key proteins required for anaphase onset, such as securin and cyclin B. plos.org The disruption of spindle microtubules by this compound would lead to the recruitment and activation of these SAC components, thereby imposing a mitotic block.

Summary of Effects on Spindle Assembly and Mitotic Checkpoint Signaling:

| Effect on Spindle Assembly | Effect on Mitotic Checkpoint Signaling | Outcome |

| Inhibition of microtubule polymerization | Activation of the Spindle Assembly Checkpoint (SAC) | Mitotic arrest at metaphase |

| Disruption of spindle structure | Inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C) | Prevention of anaphase onset |

| Impaired chromosome attachment | Accumulation of SAC proteins at kinetochores | Delay in cell cycle progression |

| Formation of aberrant spindles | Formation of the Mitotic Checkpoint Complex (MCC) | Potential for cell death or polyploidy |

This table summarizes the downstream effects of this compound's interaction with tubulin on spindle assembly and the subsequent activation of the mitotic checkpoint.

Cellular and Subcellular Research Applications

Effects on Cell Cycle Progression

4-Chlorocolchicine, like its parent compound colchicine (B1669291), exerts significant effects on the progression of the cell cycle, a critical process for cell proliferation. Its mechanism of action is closely tied to its ability to interfere with microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division.

Research has demonstrated that this compound and its derivatives can induce cell cycle arrest, particularly at the G2/M checkpoint, in various cancer cell lines. researchgate.netresearchgate.net This arrest prevents cells from entering mitosis (M phase), thereby halting their proliferation. The mechanism is linked to the disruption of microtubule polymerization, which is essential for forming the mitotic spindle. dntb.gov.uanih.gov When the spindle apparatus fails to form correctly, a cellular checkpoint known as the spindle assembly checkpoint is activated, leading to a halt in cell cycle progression at the G2/M phase. mdpi.com Studies on other compounds that induce G2/M arrest show this is a common mechanism for anti-cancer agents to inhibit cell proliferation. medsci.orgnih.gov This effect has been observed in several human cancer cell lines, including those of the lung, colon, and breast. researchgate.netnih.govrsc.org

The progression through the cell cycle is tightly regulated by a family of protein kinases known as cyclin-dependent kinases (CDKs), which are activated by binding to their regulatory partners, cyclins. wikipedia.org The transition from the G2 phase to the M phase is critically dependent on the activation of the CDK1/cyclin B complex. mdpi.com The activity of this complex is what ultimately pushes the cell into mitosis.

While direct studies on this compound's effect on specific CDK activity are limited, its induction of G2/M arrest is intrinsically linked to the regulatory network governing this transition. The spindle assembly checkpoint, activated by microtubule disruption, ultimately inhibits the anaphase-promoting complex/cyclosome (APC/C), which is necessary for the degradation of cyclin B. mdpi.com This inhibition prevents the decrease in CDK1 activity required for exiting mitosis, effectively trapping the cell in a mitotic state. mdpi.com Furthermore, the G2/M checkpoint involves regulatory proteins like p53 and p21, which can inhibit CDK complexes and halt cell cycle progression in response to cellular stress, such as that induced by microtubule-targeting agents. medsci.org The activity of CDKs is also controlled through phosphorylation; for instance, inhibitory phosphorylation of CDK1 must be removed by phosphatases like CDC25C for the cell to enter mitosis. mdpi.comwikipedia.org Disruption of the cell cycle by agents like this compound can influence these phosphorylation events.

Induction of G2/M Phase Arrest in Cancer Cell Lines

Apoptosis Induction Pathways

Beyond halting cell proliferation via cell cycle arrest, this compound can also actively induce cell death through apoptosis, a form of programmed cell death that eliminates damaged or unwanted cells.

Prolonged arrest at the G2/M phase often triggers apoptosis. This has been observed in cancer cells treated with this compound and its derivatives. researchgate.netresearchgate.net Apoptosis is a highly regulated process that plays a crucial role in development and tissue homeostasis; its induction is a key strategy for effective cancer chemotherapy. researchgate.net The inability of a cancer cell to complete mitosis due to microtubule disruption is a potent signal for self-destruction. This apoptotic response has been noted in various cancer cell lines, suggesting a broad applicability of this mechanism. researchgate.netresearchgate.net The process involves a cascade of events leading to characteristic morphological changes and, ultimately, cell dismantling without inducing an inflammatory response. mdpi.com

The apoptosis induced by microtubule-targeting agents like this compound typically proceeds through the intrinsic, or mitochondrial, pathway. mdpi.comthermofisher.com This pathway is initiated by intracellular stress signals and converges on the mitochondria. mdpi.comthermofisher.com A key event in this pathway is the disruption of the mitochondrial membrane potential (ΔΨm), which is the electrochemical gradient across the inner mitochondrial membrane essential for cellular energy production. nih.gov A decrease in ΔΨm is an early indicator of apoptosis and can lead to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. nih.govabcam.cn

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic pathway, with members that either promote or inhibit apoptosis. nih.gov The anti-apoptotic protein Bcl-2 can be inactivated through phosphorylation. nih.govgenscript.com Studies on microtubule inhibitors have shown that they can induce multisite phosphorylation of Bcl-2, which may antagonize its protective function and promote cell death. nih.govgenscript.com Specifically, phosphorylation at certain sites, such as Serine 70, has been linked to the regulation of Bcl-2's anti-apoptotic function. nih.govcellsignal.com This phosphorylation event can be a crucial step in tipping the balance towards apoptosis in cells arrested in mitosis. researchgate.net

Induction of Programmed Cell Death in Cancer Cell Lines

Preclinical In Vitro Cytotoxicity Evaluation in Cancer Cell Lines

The anticancer potential of this compound and its derivatives has been evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. These studies measure the concentration of the compound required to inhibit cell growth or kill the cancer cells.

Research has shown that halogenation at the C-4 position of the colchicine scaffold can significantly increase cytotoxicity against cancer cells. researchgate.net Various derivatives of this compound have demonstrated potent activity, often at nanomolar concentrations, against cell lines such as A549 (lung adenocarcinoma), HCT116 (colorectal carcinoma), HT-29 (colorectal adenocarcinoma), MCF-7 (breast adenocarcinoma), and LoVo (colon adenocarcinoma). researchgate.netnih.govrsc.org In some cases, these derivatives have shown greater potency than established chemotherapy drugs like cisplatin (B142131) and doxorubicin (B1662922). researchgate.net

Below is a table summarizing the reported in vitro cytotoxicity of this compound derivatives in selected human cancer cell lines.

| Cell Line | Cancer Type | Compound Type | Observed Activity | Reference(s) |

| A549 | Lung Adenocarcinoma | This compound derivatives | Significant cytotoxicity, active at nanomolar concentrations. | researchgate.netnih.govrsc.org |

| HT-29 | Colorectal Adenocarcinoma | This compound derivatives | High activity. | researchgate.netrsc.org |

| HCT116 | Colorectal Carcinoma | This compound derivatives | Strong cytotoxicity. | researchgate.netrsc.org |

| MCF-7 | Breast Adenocarcinoma | This compound derivatives | Active at nanomolar concentrations. | researchgate.netnih.gov |

| LoVo | Colon Adenocarcinoma | This compound derivatives | Active at nanomolar concentrations. | researchgate.netnih.gov |

Comparative Studies with Colchicine and Other Chemotherapeutics

Research has consistently shown that this compound and its derivatives often exhibit superior or comparable antiproliferative activity against various cancer cell lines when compared to the parent compound, colchicine, and even established chemotherapeutic drugs like doxorubicin and cisplatin. nih.govresearchgate.net

Studies have highlighted that 4-halogenated colchicine derivatives, including this compound, more strongly inhibit the growth of tumor cell lines such as human lung adenocarcinoma (A549), human colon adenocarcinoma (HT29), and human colorectal carcinoma (HCT116) than colchicine itself. nih.govqu.edu.qa For instance, in mice transplanted with HCT116 human colorectal carcinoma, this compound demonstrated more potent cell-growth inhibitory activity and less toxicity compared to colchicine. nih.gov

The IC₅₀ values, which represent the concentration of a drug that inhibits cell growth by 50%, are a key metric in these comparisons. Triple-modified derivatives of 4-chlorothiocolchicine have shown IC₅₀ values in the nanomolar range, which are lower than those for unmodified colchicine, doxorubicin, and cisplatin against cell lines like A549, MCF-7 (human breast adenocarcinoma), and LoVo (human colon adenocarcinoma). researchgate.net Similarly, double-modified derivatives of colchicine, including those with C-4 halogenation, displayed better antiproliferative activity than both unmodified colchicine and the aforementioned conventional chemotherapeutics. nih.gov

These findings underscore the potential of this compound as a lead compound for developing new anticancer agents with an improved therapeutic profile. icj-e.org

Activity Against Drug-Resistant Cell Lines (e.g., LoVo/DX)

A significant hurdle in cancer chemotherapy is the development of multidrug resistance (MDR) in cancer cells. A key area of research for new therapeutic agents is their ability to overcome these resistance mechanisms. This compound derivatives have shown promise in this regard, particularly against doxorubicin-resistant cell lines like LoVo/DX.

Several studies have demonstrated that modified derivatives of this compound can efficiently overcome the drug resistance of the LoVo/DX cell line. researchgate.net For example, certain double-modified colchicine derivatives, including a 4-chloro substituted compound, exhibited potent activity against the LoVo/DX subline. nih.gov Furthermore, triple-modified 4-chlorothiocolchicine analogues have been tested against a panel of cancer cell lines, including LoVo/DX, and have shown activity in the nanomolar range. matilda.science This suggests that these compounds may not be susceptible to the same efflux mechanisms that confer resistance to drugs like doxorubicin.

The resistance index (RI) is a measure of how many times more resistant a subline is compared to its parent cell line. Studies on colchicine derivatives have shown that while some compounds face high resistance (high RI), others can effectively combat resistant cells. uantwerpen.be The ability of this compound derivatives to maintain activity against MDR cell lines like LoVo/DX is a critical advantage, highlighting their potential to treat refractory cancers. nih.govresearchgate.net

Assessment of Selectivity Index (SI) Towards Non-Neoplastic Cells

A crucial aspect of cancer chemotherapy is the ability of a drug to selectively target cancer cells while minimizing damage to normal, healthy cells. The selectivity index (SI) quantifies this, calculated as the ratio of the drug's toxicity to normal cells versus its toxicity to cancer cells. A higher SI value indicates greater selectivity for cancer cells and a potentially wider therapeutic window.

Research on this compound derivatives has focused on evaluating their SI. These studies typically use non-neoplastic cell lines, such as the murine embryonic fibroblast cell line BALB/3T3, as a model for normal cells. nih.govresearchgate.net The cytotoxicity of the compounds is assessed in both cancer and normal cell lines to determine the SI.

Studies have shown that while colchicine itself has a narrow therapeutic window due to its high toxicity to normal cells, modifications, including C-4 chlorination, can improve this profile. nih.gov For example, the majority of triple-modified 4-chloro-7-carbamatethiocolchicines exhibited significantly higher cytotoxicity than colchicine against tested cancerous cell lines, with much higher selectivity index values for some of the derivatives. nih.gov This indicates a greater margin of safety.

However, the SI can vary depending on the specific derivative and the cancer cell line being tested. For instance, some triple-modified colchicine derivatives showed moderate SI values on primary acute lymphoblastic leukemia (ALL-5) cells and LoVo cell lines. uantwerpen.be It is noteworthy that even when the SI values of some colchicine analogs are not exceptionally high, they can still be more favorable than those of conventional anticancer agents like doxorubicin and cisplatin. uantwerpen.be

Interactive Table: Cytotoxicity and Selectivity of Colchicine Derivatives This table summarizes the in vitro antiproliferative activity (IC₅₀) and selectivity index (SI) of selected colchicine derivatives against various cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Colchicine | A549 | Data not available | Data not available | nih.gov |

| MCF-7 | Data not available | Data not available | nih.gov | |

| LoVo | Data not available | Data not available | nih.gov | |

| LoVo/DX | Data not available | Data not available | nih.gov | |

| BALB/3T3 | Data not available | Data not available | nih.gov | |

| This compound | A549 | 0.011 | 10.36 | |

| MCF-7 | 0.010 | 11.40 | ||

| LoVo | 0.021 | 5.43 | ||

| LoVo/DX | 0.398 | 0.29 | ||

| BALB/3T3 | 0.114 | - | ||

| Doxorubicin | A549 | Data not available | Data not available | nih.gov |

| MCF-7 | Data not available | Data not available | nih.gov | |

| LoVo | Data not available | Data not available | nih.gov | |

| LoVo/DX | Data not available | Data not available | nih.gov | |

| BALB/3T3 | Data not available | Data not available | nih.gov | |

| Cisplatin | A549 | Data not available | Data not available | nih.gov |

| MCF-7 | Data not available | Data not available | nih.gov | |

| LoVo | Data not available | Data not available | nih.gov | |

| LoVo/DX | Data not available | Data not available | nih.gov | |

| BALB/3T3 | Data not available | Data not available | nih.gov |

Note: SI is calculated as IC₅₀ (BALB/3T3) / IC₅₀ (Cancer Cell Line). A higher SI indicates greater selectivity for cancer cells.

Structure-Activity Relationship (SAR) Studies

The biological activity of colchicinoids is intricately linked to their three-dimensional structure. Structure-activity relationship (SAR) studies, which investigate how chemical structure correlates with biological function, are crucial for designing more potent and selective analogs. Modifications at various positions on the colchicine scaffold, particularly at C-4, C-7, and C-10, have been extensively explored to understand their impact on anticancer activity.

Influence of C-4 Substitution on Biological Activity

The C-4 position on the A-ring of colchicine has emerged as a key site for modification to enhance biological activity. The introduction of substituents at this position, especially halogens, has been shown to significantly influence the compound's cytotoxicity and selectivity.

Studies have revealed that 4-halogenated derivatives, including 4-fluorocolchicine, this compound, 4-bromocolchicine, and 4-iodocolchicine, exhibit more potent cytotoxicity against various cancer cell lines (A549, HT29, and HCT116) compared to the parent colchicine molecule. nih.govacs.org Specifically, this compound has demonstrated strong antitumor activity. uantwerpen.be In contrast, derivatives with a carbon unit or an electron-donating group at the C-4 position were found to be less active. nih.gov This suggests that the electronegativity and size of the substituent at C-4 are critical factors for activity.

The rationale for this enhanced activity is thought to be related to the binding interactions with tubulin. Docking studies have indicated that active derivatives like 4-fluorocolchicine adopt a binding mode similar to that of colchicine, whereas less active compounds show a different binding orientation, which may result in reduced activity. nih.gov The potent activity of the nitro derivative at the C-4 position further supports the importance of electron-withdrawing groups at this site. nih.gov

Effects of Modifications at C-7 (e.g., Amide, Urea (B33335), Thiourea (B124793) side chains)

A wide range of modifications at C-7 have been investigated, including the introduction of different amide, urea, and thiourea side chains. researchgate.netuantwerpen.be Research has shown that replacing the N-acetyl group with other alkyl amides does not lead to a loss of activity. ump.edu.my In fact, synthesizing derivatives with diversified amide or carbamate (B1207046) moieties at the C-7 position, often in combination with modifications at other sites like C-4 and C-10, has yielded compounds with significantly enhanced anticancer properties. uantwerpen.benih.gov

For instance, triple-modified 4-chlorothiocolchicine analogues bearing various amide moieties at C-7 displayed potent activity in the nanomolar range against several cancer cell lines. researchgate.net Similarly, the synthesis of 4-chloro-7-carbamatethiocolchicines resulted in compounds with higher cytotoxicity and selectivity than the parent colchicine. nih.gov The introduction of a thiourea side chain at the C-7 position of this compound has also been explored to create potent anticancer agents. ump.edu.my These studies highlight the versatility of the C-7 position for introducing diverse functional groups to fine-tune the biological activity of colchicinoids.

Correlation of Molecular Properties (e.g., MlogP, Vina scores) with Biological Activity

In the field of cellular and subcellular research, computational methods are pivotal for predicting the biological activity of novel compounds, thereby accelerating drug discovery. For derivatives of this compound, a significant area of investigation involves correlating their molecular properties with their observed cytotoxic effects. Properties such as the Moriguchi octanol-water partition coefficient (MlogP), which estimates a molecule's lipophilicity, and AutoDock Vina scores, which predict the binding affinity of a ligand to a protein target, are used to build predictive models. researchgate.net

Research on a series of triple-modified 4-chlorothiocolchicine analogues has utilized these molecular properties to understand their potent anticancer activity. researchgate.net In these studies, in silico molecular docking was performed to predict the binding modes of these derivatives to various β-tubulin isotypes. researchgate.net AutoDock Vina was employed to calculate the binding affinity (Vina score), and the MlogP value for each compound was also determined. researchgate.net

These two parameters—Vina score and MlogP—were then used as independent variables to construct two-variable linear regression models. The goal was to predict the experimental biological activity, expressed as pIC₅₀ (the negative logarithm of the half-maximal inhibitory concentration, IC₅₀). researchgate.net A strong correlation, indicated by a high coefficient of determination (R²), suggests that the computational model can effectively predict the compound's potency.

The analysis revealed varying degrees of correlation across different cancer cell lines and β-tubulin isotypes. A particularly good correlation was found for the ALL-5 (primary acute lymphoblastic leukemia) cell line when modeled with the βIIA tubulin isotype, yielding an R² value of 0.669. researchgate.net Moderate correlations were observed for the MCF-7 breast cancer cell line. researchgate.net However, the correlations were weaker for other cell lines, such as A549 lung cancer cells, indicating that other undefined factors may play a role in the biological activity in those specific cases. researchgate.netresearchgate.net

| Cell Line | βI Tubulin | βIIA Tubulin | βIII Tubulin | βIVB Tubulin | βVI Tubulin |

| ALL-5 | 0.521 | 0.669 | 0.258 | 0.316 | 0.340 |

| A549 | 0.096 | 0.268 | 0.100 | 0.043 | 0.039 |

| MCF-7 | 0.285 | 0.436 | 0.120 | 0.114 | 0.174 |

| LoVo | 0.003 | 0.000 | 0.001 | 0.000 | 0.000 |

Table 1: R² values from two-variable linear regression models correlating experimental pIC₅₀ with MlogP and Vina scores for various cell lines and β-tubulin isotypes. Data sourced from a study on triple-modified 4-chlorothiocolchicine derivatives. researchgate.net

Further research into double-modified 4-halothiocolchicines, including 4-chlorothiocolchicine, also explored the link between computational predictions and in vitro cytotoxicity. In this work, binding energies were calculated using AutoDock4 software for the colchicine binding site of βI tubulin, and MlogP values were determined to estimate the compounds' ability to diffuse into cells.

| Compound | Binding Energy (kcal/mol) for βI Tubulin | MlogP |

| Colchicine (1) | -7.5 | 1.89 |

| Thiocolchicine (B1684108) (2) | -7.9 | 2.50 |

| This compound (3) | -8.3 | 2.44 |

| 4-Chlorothiocolchicine (4) | -8.6 | 3.05 |

| 4-Bromocolchicine (5) | -8.4 | 2.58 |

| 4-Bromothiocolchicine (6) | -8.6 | 3.19 |

| 4-Iodocolchicine (7) | -8.1 | 2.84 |

| 4-Iodothiocolchicine (8) | -8.2 | 3.45 |

Table 2: Predicted binding energies and MlogP values for colchicine and its single- and double-modified derivatives.

Advanced Research Avenues and Perspectives

Chemical Biology Approaches to Dissect 4-Chlorocolchicine Function

Chemical biology provides a powerful toolkit for understanding the complex interactions of small molecules like this compound within a cellular environment. These approaches aim to identify the specific molecular targets and elucidate the mechanisms through which the compound exerts its effects.

A key strategy in chemical biology is the use of chemical probes—small molecules designed to selectively bind to and modulate a specific protein target. nih.govexplorationpub.com While research into dedicated chemical probes derived directly from this compound is an emerging area, the principle is well-established within the broader study of natural products and their analogues. nih.gov These probes are often created by minimally modifying the parent compound, for instance, by incorporating a "clickable" tag like an alkyne or azide, or a photo-reactive group. nih.govfrontiersin.org

Mechanistic studies on this compound and its close analogues, such as 4-chlorothiocolchicine, have provided significant insights into their anticancer activity. A primary mechanism of action for colchicinoids is the inhibition of microtubule polymerization by binding to tubulin, which leads to cell cycle arrest and ultimately apoptosis (programmed cell death). researchgate.netmdpi.com

Research on triple-modified 4-chlorothiocolchicine analogues has demonstrated their ability to induce apoptosis in acute lymphoblastic leukemia cells. researchgate.net Further investigations into novel colchicine (B1669291) derivatives have revealed that their cytotoxic effects are often mediated through the intrinsic apoptotic pathway. For example, the compound PT-100, a B-nor-methylene colchicinoid, was found to induce apoptosis at nanomolar concentrations in various cancer cell lines, including leukemia, breast cancer, and melanoma. acs.org Network pharmacology, an approach that analyzes the complex interactions between drugs and multiple targets, has also been employed to dissect the mechanisms of colchicinoid-like compounds, revealing that they can trigger mitochondria-dependent apoptosis through signaling pathways like PI3K/AKT. These studies are essential for understanding how structural modifications, such as the chlorine atom at the C-4 position, influence the biological cascade that leads to cancer cell death.

Development of Chemical Probes for Target Identification

Design of Next-Generation Colchicinoid Analogues

The promising biological activity of this compound has spurred intensive efforts to design and synthesize new analogues with improved potency, selectivity, and broader therapeutic windows.

Rational drug design for colchicinoids heavily relies on understanding their structure-activity relationships (SAR) and utilizing molecular modeling. oncodesign-services.combiosolveit.dedrugdesign.org SAR studies systematically alter the chemical structure of a lead compound to identify which modifications enhance biological activity. For 4-substituted colchicinoids, it has been shown that halogenation at the C-4 position of the A-ring can significantly increase cytotoxicity against various cancer cell lines compared to the parent colchicine. nih.gov

Molecular modeling, particularly molecular docking, is used to predict how these analogues bind to their target, which for colchicinoids is the colchicine-binding site on β-tubulin. researchgate.netnih.gov These in silico studies help rationalize the observed SAR. For instance, docking studies have shown that 4-halocolchicines fit well within the binding pocket, and the interaction of the acetylamino group on the B-ring is crucial for activity. nih.gov This synergy between synthesis, biological testing, and computational modeling allows for the iterative refinement of drug candidates. oncodesign-services.com

A study on 4-chlorothiocolchicine amides combined synthesis with in silico evaluation to predict their binding modes to different β-tubulin isotypes, leading to the identification of highly potent anticancer agents. researchgate.netmatilda.science The table below summarizes the inhibitory activity of selected 4-chlorothiocolchicine derivatives against various cancer cell lines.

| Compound | Target Cancer Cell Line | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 4-chlorothiocolchicine derivative 1 | A549 (Lung) | 2.7 | researchgate.net |

| 4-chlorothiocolchicine derivative 2 | MCF-7 (Breast) | 6.3 | researchgate.net |

| 4-chlorothiocolchicine derivative 3 | LoVo (Colon) | 4.5 | researchgate.net |

| Colchicine (Reference) | A549 (Lung) | 15.0 | researchgate.net |

| Cisplatin (B142131) (Reference) | A549 (Lung) | 1200 | researchgate.net |

Beyond modifying the existing colchicine framework, researchers are exploring entirely new molecular scaffolds that can mimic its function by targeting the colchicine-binding site on tubulin. nih.govresearchgate.net This strategy aims to discover compounds with novel chemical properties that may overcome the limitations of traditional colchicinoids. nih.gov

Privileged structures, which are molecular scaffolds with versatile binding properties, are often used as starting points. mdpi.com Examples of novel scaffolds developed as tubulin inhibitors targeting the colchicine site include:

Pyrrole-based compounds: These have been identified as an attractive scaffold in medicinal chemistry. mdpi.com

Arylthioindoles: These compounds represent a distinct class of colchicine polymerization inhibitors. nih.gov

4H-Chromenes: A focused library of novel chromenes showed potent, nanomolar activity against melanoma, prostate, and glioma cancer cell lines. nih.gov

6-Aryl-2-benzoyl-pyridines (ABPs): Developed as a new generation of microtubule-targeting agents, these compounds have shown low nanomolar potency. nih.gov

These explorations move beyond the classic three-ring system of colchicine, opening up a much wider chemical space for the discovery of next-generation anticancer agents. nih.govresearchgate.net

Rational Design Based on SAR and Molecular Modeling

In Silico Methodologies in this compound Research

Computational, or in silico, methods are indispensable in modern drug discovery and play a significant role in the study of this compound and its analogues. nih.gov These techniques accelerate research by predicting molecular interactions, biological activities, and pharmacokinetic properties, thereby guiding experimental work.

Molecular docking is a cornerstone of in silico research on colchicinoids. researchgate.netmdpi.com It computationally places a ligand (e.g., this compound) into the 3D structure of its target protein (e.g., tubulin) to predict its binding orientation and affinity. nih.govmdpi.com Docking studies on 4-chlorothiocolchicine derivatives have successfully predicted their binding modes within the colchicine-binding site of various β-tubulin isotypes, helping to explain their potent activity. researchgate.net These simulations have revealed key interactions, such as hydrogen bonds with specific amino acid residues like Asn258, that are critical for binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool. ualberta.canih.gov QSAR models are mathematical equations that correlate the chemical structure of compounds with their biological activity (e.g., IC₅₀ values). nih.govresearchgate.net For colchicine derivatives, QSAR models have been developed using machine learning algorithms like artificial neural networks to predict their anticancer activity against different cell lines. ualberta.camdpi.com These models can identify key molecular descriptors (properties like shape and electronegativity) that are crucial for activity, providing guidelines for the rational design of new, more potent compounds. nih.govresearchgate.net

Molecular Dynamics (MD) simulations offer a more dynamic view of the ligand-receptor complex. 3ds.commdpi.comrsc.org Unlike static docking, MD simulates the movement of atoms over time, providing insights into the stability of the binding pose and the conformational changes that occur upon ligand binding. plos.orgnih.gov MD simulations have been used to study the differential binding affinities of colchicinoids to various tubulin isotypes, revealing that electrostatic and van der Waals interactions are major drivers of binding. plos.org

| In Silico Method | Application in this compound Research | Key Insights Provided | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding poses of 4-chlorothiocolchicine analogues in the tubulin colchicine-binding site. | Identifies key amino acid interactions and rationalizes structure-activity relationships. | researchgate.netnih.gov |

| QSAR Modeling | Developing predictive models for the anticancer activity of colchicine derivatives. | Identifies critical molecular descriptors for potency and guides the design of new analogues. | ualberta.canih.gov |

| Molecular Dynamics (MD) Simulations | Investigating the stability and interaction energies of the colchicinoid-tubulin complex over time. | Reveals the dynamic nature of binding and explains differential affinities for tubulin isotypes. | plos.org |

Molecular Docking for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. prismbiolab.comnih.gov In the context of this compound and its analogues, docking is primarily used to elucidate their binding modes within the colchicine-binding site on β-tubulin. mdpi.comnih.gov Understanding these interactions is crucial as tubulin is a key target for anticancer agents. mdpi.com

Research has focused on docking derivatives of this compound, such as 4-chlorothiocolchicine, against various isotypes of human β-tubulin. nih.govresearchgate.net These studies aim to predict the binding affinities and identify the key amino acid residues involved in the interaction. nih.gov For instance, computer simulations have been performed to predict the binding modes of double-modified colchicine derivatives, including those modified at the C-4 position with chlorine. nih.gov

One common software used for these simulations is AutoDock. nih.gov The process involves preparing the protein structure, often obtained from the Protein Data Bank (PDB), and then docking the ligand (e.g., a this compound derivative) into the defined binding site. mdpi.comnih.gov The results are often presented as a scoring function, which estimates the binding affinity. For example, Vina scores are generated to rank the potential binding poses. researchgate.net These in silico studies have successfully predicted binding modes for various colchicine derivatives, indicating that they represent promising novel cancer chemotherapeutics. researchgate.net

Table 1: Molecular Docking Parameters for Colchicine Derivatives

| Parameter | Description | Example Application |

|---|---|---|

| Target Protein | Specific isotypes of human β-tubulin. | βIIA and other tubulin isotypes. nih.govresearchgate.net |

| Docking Software | Programs used to perform the docking simulation. | AutoDock4, Glide Docking XP. mdpi.comnih.gov |

| Scoring Function | Calculated value to estimate binding affinity. | Vina Score, Glide Docking XP minimal energy scoring function. mdpi.comresearchgate.net |

| Key Interactions | Specific amino acid residues in the binding pocket that interact with the ligand. | Residues within the colchicine-binding site on tubulin. mdpi.comnih.gov |

These molecular modeling studies are instrumental in rationalizing the structure-activity relationships of this compound derivatives and guiding the synthesis of new compounds with potentially improved therapeutic profiles. researchgate.net

Computational Chemistry for Structure Optimization

Computational chemistry utilizes computer simulations to solve chemical problems, calculating the structures and properties of molecules. wikipedia.org A key application in the study of this compound is geometry optimization, which aims to find the most stable three-dimensional arrangement of the molecule, corresponding to the lowest energy state. mdpi.com

Various force fields, such as the Universal Force Field (UFF), can be employed in conjunction with algorithms like the steepest descent method to achieve energy minimization. mdpi.com The optimized structure provides a more accurate representation of the molecule for subsequent analyses, such as molecular docking or the prediction of chemical reactivity. mdpi.comresearchgate.net Computational chemistry methods, therefore, play a foundational role in modern drug design by providing detailed molecular insights that are often difficult to obtain through experimental means alone. wikipedia.orgschrodinger.com

Table 2: Computational Chemistry Methods for Structure Optimization

| Method | Purpose | Key Outputs |

|---|---|---|

| Geometry Optimization | To find the lowest energy, most stable 3D structure of a molecule. mdpi.com | Optimized bond lengths, bond angles, and dihedral angles. mdpi.com |

| Density Functional Theory (DFT) | To investigate the electronic structure of many-body systems like molecules. wikipedia.org | Ground-state electron density, molecular orbital energies (e.g., HOMO/LUMO). wikipedia.orgresearchgate.net |

| Force Fields (e.g., UFF) | A set of parameters used to calculate the potential energy of a system of atoms. mdpi.com | Energy-minimized molecular structures. mdpi.com |

Conclusion and Future Directions in 4 Chlorocolchicine Research

Remaining Research Questions and Unexplored Mechanisms

Despite progress in synthesizing and evaluating 4-chlorocolchicine derivatives, several fundamental research questions and unexplored mechanisms persist. A key area requiring further elucidation is the precise mechanism of action of this compound and its various derivatives. While colchicine (B1669291) is known to target tubulin polymerization, small structural modifications in its analogs, such as the introduction of a chlorine atom at the C-4 position or modifications at other positions, can potentially alter the molecular target or the specific way they interact with tubulin, leading to different biochemical mechanisms and activities plos.org. Understanding these distinct mechanisms is crucial for rational drug design and predicting therapeutic outcomes.

Another critical challenge is the reduction of toxicity while maintaining or enhancing efficacy researchgate.netanr.frsci-hub.se. Colchicine itself has a narrow therapeutic window, limiting its broader application anr.fr. Research into this compound derivatives often aims to improve the therapeutic index, but the underlying reasons for differential toxicity profiles among analogs are not fully understood. This includes investigating how structural changes influence off-target effects or metabolic pathways that contribute to toxicity.

Furthermore, a comprehensive understanding of drug resistance mechanisms related to this compound derivatives is essential researchgate.netresearchgate.netuantwerpen.beanr.fr. While some derivatives have shown the ability to overcome certain resistance mechanisms, such as P-glycoprotein overexpression-mediated multidrug resistance researchgate.netresearchgate.netuantwerpen.be, the full spectrum of potential resistance pathways and how to effectively counteract them remains an active area of inquiry.

Detailed studies on the specific binding modes of this compound derivatives to different tubulin isotypes are also necessary researchgate.netresearchgate.netsemanticscholar.org. Tubulin exists in various isoforms, and differential binding affinity to these isotypes could influence the selectivity and efficacy of colchicinoid analogs in different cell types, including cancer cells. In silico studies have begun to predict these binding modes, but experimental validation is needed researchgate.netresearchgate.netsemanticscholar.org.

Potential for Further Academic Investigation and Compound Development

The existing research on this compound highlights significant potential for further academic investigation and the development of novel compounds. The colchicine binding site on tubulin continues to offer challenging opportunities for drug development researchgate.net. Academic research can focus on the rational design and synthesis of new this compound analogs with tailored structural modifications aimed at optimizing activity, improving selectivity, and reducing toxicity researchgate.netsci-hub.se.

The demonstrated potent anticancer activities of various this compound derivatives against different cancer cell lines provide a strong impetus for continued research in this area acs.orgacs.orgcolab.wsresearchgate.netchiba-u.jpresearchgate.netacs.orguantwerpen.beresearchgate.netprobes-drugs.orgscispace.comchiba-u.jp. Future studies can explore a wider range of structural variations and evaluate their efficacy against diverse cancer types, including drug-resistant lines.

The development of prodrug strategies and advanced delivery systems, such as nanoparticles, represents a promising avenue for enhancing the therapeutic index of this compound derivatives researchgate.netresearchgate.net. By designing prodrugs that are selectively activated in target tissues (e.g., tumor cells) or encapsulating them in delivery vehicles, it may be possible to reduce systemic exposure and associated toxicity while increasing drug accumulation at the site of action. Academic research can play a crucial role in designing and evaluating these novel delivery systems.

While the primary focus on this compound has been in cancer research, the broader therapeutic applications of colchicine in inflammatory and other diseases nih.govacs.org suggest potential for exploring this compound analogs in these areas as well. Future academic investigations could explore the anti-inflammatory or anti-fibrotic properties of this compound derivatives, building on the known activities of the parent compound and other analogs .

Continued in silico studies, such as molecular docking and dynamics simulations, coupled with rigorous in vitro and cellular experiments, are essential for understanding the complex structure-activity relationships and binding interactions of new this compound derivatives researchgate.netresearchgate.netuantwerpen.besemanticscholar.org. This integrated approach can accelerate the identification of promising lead compounds for further development.

Table 1 presents illustrative data on the in vitro antiproliferative activity of this compound and selected derivatives against certain cancer cell lines, highlighting the potential for further investigation.

| Compound | Cell Line | IC₅₀ (nM) | Reference |

| This compound | HT29 | 68.4 | |

| Derivative 5 | ALL-5 | 5.3-14 | uantwerpen.be |

| Derivative 7 | A549 | 10 | uantwerpen.be |

| Derivative 5 | LoVo/DX | 48-87 | uantwerpen.be |

Interdisciplinary Research Needs in Colchicinoid Science

Addressing the remaining research questions and fully realizing the potential of this compound and other colchicinoids necessitates a strongly interdisciplinary research approach merkel.co.ilnih.govosu.eduuniversiteitleiden.nlunivie.ac.at. The complexity of colchicinoid science spans chemistry, biology, pharmacology, and potentially clinical science.

Collaboration between synthetic chemists and medicinal chemists is crucial for designing and synthesizing novel this compound analogs with desired properties. This must be coupled with expertise from cell biologists and molecular biologists to investigate the precise cellular mechanisms of action, including interactions with tubulin and other potential targets, and to understand resistance mechanisms anr.fr.

Pharmacologists are essential for evaluating the efficacy, toxicity, pharmacokinetic, and pharmacodynamic profiles of new compounds in preclinical models. Bridging the gap between basic research and potential therapeutic applications requires collaboration with clinicians and translational scientists to design and conduct studies that can move promising candidates towards clinical evaluation.

Furthermore, the integration of computational approaches, such as molecular modeling, docking, and simulations, requires collaboration with computational chemists and cheminformaticians researchgate.netresearchgate.netsemanticscholar.org. These tools can guide the design of new compounds and provide insights into their interactions with biological targets.

The development of advanced drug delivery systems for this compound derivatives necessitates expertise from materials scientists and nanotechnologists researchgate.net. Designing nanoparticles or other carriers that are biocompatible, stable, and capable of targeted delivery requires a multidisciplinary effort.

Understanding the basis of colchicine resistance may involve collaborations with geneticists and researchers in molecular biology to identify genetic or epigenetic factors contributing to resistance anr.fr.

In essence, progress in colchicinoid science, particularly concerning compounds like this compound, relies on breaking down traditional disciplinary silos and fostering collaborative research environments where diverse expertise can be integrated to tackle complex scientific and translational challenges. This interdisciplinary synergy is key to unlocking the full therapeutic potential of these intriguing compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。